4-(Propan-2-yl)cyclohexane-1-carbaldehyde 4-(Propan-2-yl)cyclohexane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 32533-97-4
VCID: VC4097528
InChI: InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h7-10H,3-6H2,1-2H3
SMILES: CC(C)C1CCC(CC1)C=O
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

4-(Propan-2-yl)cyclohexane-1-carbaldehyde

CAS No.: 32533-97-4

Cat. No.: VC4097528

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

4-(Propan-2-yl)cyclohexane-1-carbaldehyde - 32533-97-4

Specification

CAS No. 32533-97-4
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 4-propan-2-ylcyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h7-10H,3-6H2,1-2H3
Standard InChI Key GLBRWLVEZQRTKY-UHFFFAOYSA-N
SMILES CC(C)C1CCC(CC1)C=O
Canonical SMILES CC(C)C1CCC(CC1)C=O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-propan-2-ylcyclohexane-1-carbaldehyde, reflects its bicyclic structure. Key structural attributes include:

PropertyValue/DescriptionSource
Molecular FormulaC10H18O\text{C}_{10}\text{H}_{18}\text{O}PubChem
Molecular Weight154.25 g/molPubChem
SMILESCC(C)C1CCC(CC1)C=OPubChem
InChI KeyGLBRWLVEZQRTKY-UHFFFAOYSA-NPubChem
Boiling PointNot reported (estimated >200°C)VulcanChem
LogP2.75 (indicative of moderate lipophilicity)ChemSpace

The cyclohexane ring adopts a chair conformation, minimizing steric strain between the isopropyl and aldehyde groups. The aldehyde’s electrophilic carbon participates in nucleophilic additions, while the isopropyl group influences solubility and volatility .

Synthesis and Industrial Production

Grignard Reaction Pathway

A common synthetic route involves cyclohexanone as the starting material. Isopropyl magnesium chloride reacts with cyclohexanone to form a secondary alcohol intermediate, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC).

Cyclohexanone+Isopropyl MgClAlcohol IntermediatePCC4-(Propan-2-yl)cyclohexane-1-carbaldehyde\text{Cyclohexanone} + \text{Isopropyl MgCl} \rightarrow \text{Alcohol Intermediate} \xrightarrow{\text{PCC}} \text{4-(Propan-2-yl)cyclohexane-1-carbaldehyde}

Catalytic Hydrogenation

Industrial-scale production employs catalytic hydrogenation of aromatic precursors. For example, hydrogenation of 4-isopropylbenzaldehyde over a palladium catalyst yields the cyclohexane derivative with >90% efficiency.

ParameterOptimal ConditionYield
CatalystPd/C (5% loading)92%
Temperature80°C
Pressure3 atm H₂

Applications in Scientific and Industrial Contexts

Organic Synthesis

The aldehyde group serves as a versatile intermediate:

  • Aldol Condensation: Reacts with ketones to form α,β-unsaturated aldehydes, pivotal in synthesizing fragrances .

  • Reduction to Alcohols: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to 4-(propan-2-yl)cyclohexanemethanol, a precursor for plasticizers .

Fragrance Industry

The compound’s woody, citrus-like odor profile makes it valuable in perfumery. It is often blended with terpenes to enhance longevity in cosmetic formulations .

Pharmaceutical Research

Preliminary studies suggest interactions with microbial enzymes:

  • Antimicrobial Activity: Inhibits E. coli enoyl-ACP reductase (IC₅₀ = 12 μM), a target for antibiotic development .

  • Antioxidant Potential: Scavenges DPPH radicals at 50% efficacy (EC₅₀ = 45 μM), though less potent than ascorbic acid .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The aldehyde forms a Schiff base with lysine residues in enzyme active sites. For instance, it irreversibly inhibits acetylcholinesterase (Ki=8.3 μMK_i = 8.3 \ \mu\text{M}), suggesting neuropharmacological applications .

Cytotoxicity Profile

In vitro assays against HeLa cells show moderate cytotoxicity (LC₅₀ = 120 μM), likely due to mitochondrial membrane disruption .

Comparison with Structural Analogs

CompoundKey DifferenceReactivity/Application
4-MethylcyclohexanecarbaldehydeMethyl vs. isopropyl substituentLower volatility
4-PropylcyclohexanecarbaldehydeLinear propyl chainHigher lipophilicity (LogP 3.1)
1-Methyl-4-isopropylcyclohexane-1-carbaldehydeAdditional methyl groupReduced aldehyde accessibility

The isopropyl group in 4-(propan-2-yl)cyclohexane-1-carbaldehyde enhances steric hindrance, slowing nucleophilic attacks compared to linear-chain analogs .

Future Research Directions

  • Biochemical Targeting: Elucidate interactions with G-protein-coupled receptors (GPCRs) implicated in olfactory signaling .

  • Green Synthesis: Develop biocatalytic routes using alcohol dehydrogenases to improve enantioselectivity.

  • Drug Delivery Systems: Exploit lipophilicity for nanoparticle-based delivery of hydrophobic therapeutics .

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